molecular formula C13H15ClFNO2 B2945610 2-chloro-6-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide CAS No. 1215809-54-3

2-chloro-6-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide

Cat. No. B2945610
CAS RN: 1215809-54-3
M. Wt: 271.72
InChI Key: QHHDNYJQUUZXMG-UHFFFAOYSA-N
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Description

“2-chloro-6-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide” is a complex organic compound. It is related to Saflufenacil, an organic compound of the pyrimidinedione chemical class used as an herbicide .


Synthesis Analysis

The synthesis of Saflufenacil involves the reaction between a substituted aniline and an oxazinone. Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one are heated in acetic acid to form the ring systems of the herbicide in over 90% yield .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzamide group (a benzene ring attached to a carboxamide), a fluorine atom, and a chloro group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a benzamide group could influence its solubility, while the fluorine and chloro groups could affect its reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Compound Synthesis

    Researchers have synthesized a variety of halogen-substituted benzamides and explored their spectroscopic properties. This includes the study of compounds like 2-chloro-6-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide, examining their synthesis routes and characterizing them using techniques such as IR and NMR spectroscopy (Carmen Limban et al., 2011).

  • Crystal Structure Analysis

    The crystal structures of halogen-substituted benzanilides, including compounds with structural similarities to 2-chloro-6-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide, have been analyzed. These studies focus on weak interactions involving halogens and their impact on the crystalline lattice, contributing to the understanding of molecular packing and the role of halogen atoms in solid-state chemistry (D. Chopra & T. Row, 2005).

Biological Activity

  • Antipathogenic Activity

    Research on derivatives of benzamide, such as acylthioureas, has demonstrated potential antibiofilm and antimicrobial activities against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the possibility of developing novel antimicrobial agents based on the benzamide scaffold for treating infections involving biofilms (Carmen Limban et al., 2011).

  • Imaging Applications

    Fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This research underscores the utility of fluorine-substituted benzamides in developing diagnostic tools for cancer imaging, highlighting the importance of structural modifications for achieving desirable in vivo properties (Z. Tu et al., 2007).

Chemical Transformations and Functionalization

  • Heterocyclic Synthesis: The synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones explores the nucleophilic vinylic substitution reaction of gem-difluoroenamides. This research demonstrates how fluorinated compounds can serve as precursors in heterocyclic synthesis, leading to the development of new molecules with potential pharmacological activities (Tamara Meiresonne et al., 2015).

Mechanism of Action

The mechanism of action for Saflufenacil, a related compound, involves inhibiting the enzyme protoporphyrinogen oxidase to control broadleaf weeds in crops . This might provide some insight into the potential mechanisms of action for “2-chloro-6-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide”.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given its structural similarity to Saflufenacil, it might have potential uses in agriculture or other industries .

properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO2/c14-9-4-3-5-10(15)11(9)12(17)16-8-13(18)6-1-2-7-13/h3-5,18H,1-2,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHDNYJQUUZXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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